1-Bromo-2-pentadecanone

Descripción

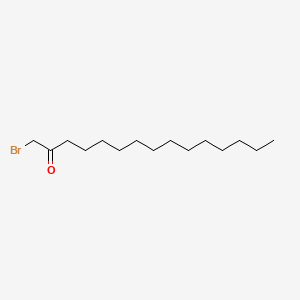

1-Bromo-2-pentadecanone (C₁₅H₂₉BrO) is a brominated ketone characterized by a 15-carbon chain with a bromine atom at position 1 and a ketone group at position 2. Brominated ketones are typically intermediates in organic synthesis, particularly in nucleophilic substitution or carbonyl addition reactions. The compound’s molecular weight (325.3 g/mol) and reactivity profile can be inferred from analogs like 1-Bromopentadecane (C₁₅H₃₁Br) and aromatic brominated ketones such as 1-(4-Bromo-2-fluorophenyl)pentan-1-one .

Propiedades

Número CAS |

70243-14-0 |

|---|---|

Fórmula molecular |

C15H29BrO |

Peso molecular |

305.29 g/mol |

Nombre IUPAC |

1-bromopentadecan-2-one |

InChI |

InChI=1S/C15H29BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16/h2-14H2,1H3 |

Clave InChI |

VQSBLCYXZVPAIA-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)CBr |

SMILES canónico |

CCCCCCCCCCCCCC(=O)CBr |

Otros números CAS |

70243-14-0 |

Sinónimos |

1-bromo-2-pentadecanone |

Origen del producto |

United States |

Comparación Con Compuestos Similares

1-Bromopentadecane (C₁₅H₃₁Br)

- Molecular Weight : 291.31 g/mol .

- Boiling points for similar bromoalkanes (e.g., 1-Bromononane: bp 201°C ) suggest high thermal stability due to the long hydrocarbon chain.

- Reactivity : Undergoes SN2 reactions due to the primary bromide, but steric hindrance from the long chain may slow kinetics compared to shorter analogs like 1-Bromopropane (bp 71°C) .

- Applications : Used as an alkylating agent or surfactant precursor.

Comparison: 1-Bromo-2-pentadecanone’s ketone group introduces polarity, increasing solubility in polar aprotic solvents (e.g., acetone, DMSO) compared to 1-Bromopentadecane. However, the long chain reduces aqueous solubility. Reactivity diverges due to the ketone’s electrophilic carbonyl carbon, enabling nucleophilic additions (e.g., Grignard reactions) alongside bromide substitution.

2-Pentadecanone (C₁₅H₃₀O)

- Molecular Weight : 226.4 g/mol (hypothetical, based on formula).

- Physical Properties : A ketone with moderate polarity; expected bp ~250–300°C (analogous to pentadecane derivatives).

- Reactivity: Participates in ketone-specific reactions (e.g., enolate formation, condensations).

Comparison: The bromine in this compound adds a reactive site for substitution, expanding its synthetic utility compared to 2-pentadecanone. The bromine also increases molecular weight and density.

Aromatic Brominated Ketones (e.g., 1-(4-Bromo-2-fluorophenyl)pentan-1-one)

- Structure : Aromatic ring with bromine and ketone groups .

- Reactivity : Electron-withdrawing groups (e.g., fluorine) enhance electrophilicity of the carbonyl, facilitating nucleophilic aromatic substitution.

- Applications : Used in pharmaceuticals and agrochemicals.

Comparison: this compound’s aliphatic chain imparts lipophilicity, making it more suitable for lipid-soluble applications, whereas aromatic analogs are tailored for electronic or medicinal chemistry.

Data Table: Comparative Properties of Selected Brominated Compounds

*Estimated based on analog data. †From and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.